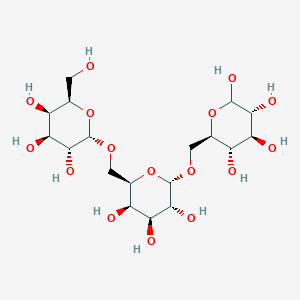

D-Gal alpha 1->6D-Gal alpha 1->6D-Glucose

Description

D-Gal alpha 1->6D-Gal alpha 1->6D-Glucose is a trisaccharide consisting of two alpha-D-galactopyranose residues and a D-glucopyranose residue joined in sequence by (1->6) glycosidic bonds . This compound is naturally found in certain foods such as cocoa, cocoa products, common hazelnuts, and potatoes . It is also a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Properties

IUPAC Name |

(3R,4S,5S,6R)-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(20)11(24)14(27)17(33-4)31-3-6-9(22)12(25)15(28)18(34-6)30-2-5-8(21)10(23)13(26)16(29)32-5/h4-29H,1-3H2/t4-,5-,6-,7+,8-,9+,10+,11+,12+,13-,14-,15-,16?,17+,18+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBJQEBRMDXPWNX-SMGIPPFUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)O)O)O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H](C(O3)O)O)O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30928283 | |

| Record name | Hexopyranosyl-(1->6)hexopyranosyl-(1->6)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30928283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13382-86-0 | |

| Record name | Hexopyranosyl-(1->6)hexopyranosyl-(1->6)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30928283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Gal alpha 1->6D-Gal alpha 1->6D-Glucose involves the enzymatic hydrolysis of polysaccharides containing alpha-D-galactopyranose and D-glucopyranose units. Specific glycosidases, such as alpha-galactosidase, are used to cleave the glycosidic bonds, resulting in the formation of the trisaccharide .

Industrial Production Methods

Industrial production of D-Gal alpha 1->6D-Gal alpha 1->6D-Glucose typically involves the extraction from natural sources such as Rehmannia glutinosa. The extraction process includes steps like solvent extraction, purification, and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

D-Gal alpha 1->6D-Gal alpha 1->6D-Glucose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using alpha-galactosidase to break down the glycosidic bonds.

Oxidation: Oxidizing agents such as periodic acid can be used to oxidize the hydroxyl groups on the sugar units.

Glycosylation: Glycosylation reactions can be carried out using glycosyl donors and acceptors under acidic or enzymatic conditions.

Major Products Formed

Hydrolysis: Produces D-galactose and melibiose.

Oxidation: Results in the formation of aldehydes or carboxylic acids depending on the extent of oxidation.

Glycosylation: Leads to the formation of various glycosides depending on the glycosyl donor and acceptor used.

Scientific Research Applications

D-Gal alpha 1->6D-Gal alpha 1->6D-Glucose has several scientific research applications:

Chemistry: Used as a substrate in enzymatic assays to study glycosidase activity.

Biology: Investigated for its role in carbohydrate metabolism and its presence in various biological systems.

Medicine: Studied for its potential effects on insulin release and glucose metabolism.

Industry: Utilized in the food industry as a functional ingredient due to its presence in natural food sources.

Mechanism of Action

The mechanism of action of D-Gal alpha 1->6D-Gal alpha 1->6D-Glucose involves its interaction with specific enzymes and receptors in biological systems. For example, it can act as a substrate for alpha-galactosidase, leading to the hydrolysis of the glycosidic bonds and the release of monosaccharides . Additionally, it may influence glucose metabolism by modulating the activity of enzymes involved in glycolysis and gluconeogenesis.

Comparison with Similar Compounds

Similar Compounds

Alpha-D-Galp-(1->6)-D-Galp: A disaccharide consisting of two alpha-D-galactopyranose residues joined by a (1->6) glycosidic bond.

Manninotriose: Another trisaccharide with a similar structure but different glycosidic linkages.

Uniqueness

D-Gal alpha 1->6D-Gal alpha 1->6D-Glucose is unique due to its specific sequence of glycosidic bonds and its presence in both natural food sources and microbial metabolites . Its ability to undergo various chemical reactions and its applications in different scientific fields further highlight its distinct properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.